8-Iodoquinolin-3-ol
CAS No.:
Cat. No.: VC17452279
Molecular Formula: C9H6INO
Molecular Weight: 271.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6INO |
|---|---|
| Molecular Weight | 271.05 g/mol |
| IUPAC Name | 8-iodoquinolin-3-ol |
| Standard InChI | InChI=1S/C9H6INO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H |
| Standard InChI Key | XDIBITBIKRZCNC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)I)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
8-Iodoquinolin-3-ol (C₉H₆INO) features a quinoline core—a benzene ring fused to a pyridine ring—with substituents at positions 3 and 8. The hydroxyl group at position 3 enhances the molecule’s polarity and chelating ability, while the iodine atom at position 8 introduces steric bulk and modulates electronic properties. This configuration enables interactions with biological targets, particularly metal ions, through coordination chemistry .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₆INO |
| Molecular Weight | 287.06 g/mol (calculated) |
| Chelation Sites | O (hydroxyl), N (pyridine) |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) |
| Solubility | Low in water; soluble in DMSO, DMF |
The iodine atom’s electronegativity and polarizability influence the compound’s reactivity, making it amenable to further functionalization, such as Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions .
Synthetic Methodologies
Direct Iodination of Quinoline Precursors
A common approach involves electrophilic iodination of 3-hydroxyquinoline derivatives. Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media, regioselective iodination occurs at position 8 due to the directing effects of the hydroxyl group . For example:
Yields typically range from 60–75%, with purity confirmed via HPLC and NMR spectroscopy.
Metal-Mediated Cross-Coupling Reactions
Biological Activities and Mechanisms
Antimicrobial Efficacy
8-Iodoquinolin-3-ol demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest that the compound disrupts microbial cell membranes and inhibits metalloenzymes critical for pathogen survival . For example, it chelates iron ions, starving pathogens of essential nutrients .
Table 2: Antimicrobial Activity Profile
| Organism | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| S. aureus (MRSA) | 12.5 | Membrane disruption, Fe³⁺ chelation |
| C. albicans | 25.0 | Ergosterol biosynthesis inhibition |
| E. coli | >50 | Limited efficacy |
Neuroprotective Effects
Recent work highlights the compound’s role in mitigating oxidative stress in neuronal cells. Pretreatment with 8-Iodoquinolin-3-ol (10 μM) reduces H₂O₂-induced ROS production by 40% in SH-SY5Y neuroblastoma cells by activating the SIRT1/FOXO3a pathway, which enhances antioxidant defense systems . This suggests therapeutic potential for neurodegenerative diseases like Alzheimer’s.
Applications in Drug Development and Beyond
Therapeutic Scaffold Optimization
The quinoline nucleus serves as a versatile platform for structural modification. Introducing electron-withdrawing groups (e.g., -NO₂) at position 5 or alkyl chains at position 2 can enhance bioavailability and target affinity . For example:
Such derivatives show improved pharmacokinetic profiles in preclinical models.
Diagnostic and Material Science Uses
The iodine atom’s radiopacity makes 8-Iodoquinolin-3-ol a candidate for radiopharmaceuticals. Additionally, its ability to form stable metal complexes enables applications in catalysis and materials science, such as OLED fabrication .
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